molecular formula C28H25NO5 B10883167 1-oxo-1-phenylbutan-2-yl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate

1-oxo-1-phenylbutan-2-yl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate

Cat. No.: B10883167
M. Wt: 455.5 g/mol
InChI Key: IRDFYHRHEDFVMV-UHFFFAOYSA-N
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Description

1-oxo-1-phenylbutan-2-yl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a phenyl group, a butanone moiety, and a benzoate ester linked to a cyclopropane-fused isoindoline ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-oxo-1-phenylbutan-2-yl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate typically involves multi-step organic reactions. The process may start with the preparation of the 1-oxo-1-phenylbutan-2-yl intermediate, followed by the formation of the benzoate ester and the cyclopropane-fused isoindoline ring system. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1-oxo-1-phenylbutan-2-yl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the phenyl or benzoate groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce new functional groups to the phenyl or benzoate moieties.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe for studying biological pathways and interactions.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 1-oxo-1-phenylbutan-2-yl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-oxo-1-phenylbutan-2-yl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate is unique due to its complex structure, which combines multiple functional groups and ring systems

Properties

Molecular Formula

C28H25NO5

Molecular Weight

455.5 g/mol

IUPAC Name

(1-oxo-1-phenylbutan-2-yl) 3-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)benzoate

InChI

InChI=1S/C28H25NO5/c1-2-22(25(30)15-7-4-3-5-8-15)34-28(33)16-9-6-10-17(13-16)29-26(31)23-18-11-12-19(21-14-20(18)21)24(23)27(29)32/h3-13,18-24H,2,14H2,1H3

InChI Key

IRDFYHRHEDFVMV-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)C1=CC=CC=C1)OC(=O)C2=CC(=CC=C2)N3C(=O)C4C5C=CC(C4C3=O)C6C5C6

Origin of Product

United States

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